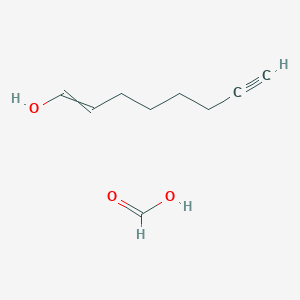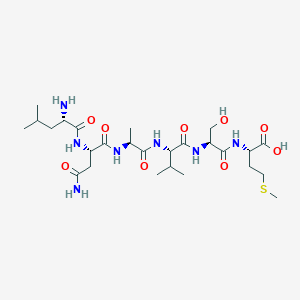
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves the stepwise coupling of individual amino acids. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for activation and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .
Industrial Production Methods
Industrial production of such peptides often utilizes automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as Escherichia coli, through genetic engineering .
Chemical Reactions Analysis
Types of Reactions
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements
Mechanism of Action
The mechanism of action of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as methyl donors in methylation reactions, influencing gene expression and protein function. Additionally, leucine residues are known to activate the mTORC1 pathway, promoting cell growth and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine: Another dipeptide with applications in cell culture and biochemistry.
Oxyntomodulin: A peptide hormone with a similar structure but different biological functions.
Uniqueness
Its combination of methionine and leucine residues allows it to participate in both methylation reactions and mTORC1 pathway activation, making it a valuable compound for research and therapeutic purposes .
Properties
CAS No. |
391671-07-1 |
|---|---|
Molecular Formula |
C26H47N7O9S |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H47N7O9S/c1-12(2)9-15(27)22(37)31-17(10-19(28)35)23(38)29-14(5)21(36)33-20(13(3)4)25(40)32-18(11-34)24(39)30-16(26(41)42)7-8-43-6/h12-18,20,34H,7-11,27H2,1-6H3,(H2,28,35)(H,29,38)(H,30,39)(H,31,37)(H,32,40)(H,33,36)(H,41,42)/t14-,15-,16-,17-,18-,20-/m0/s1 |
InChI Key |
HJDRBRIFMRJXHM-CPVUPJMFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


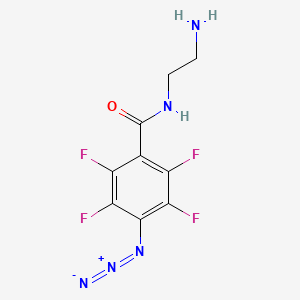

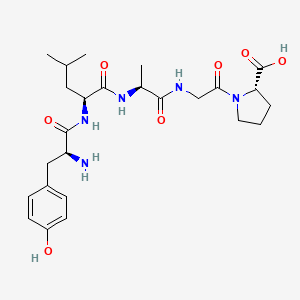
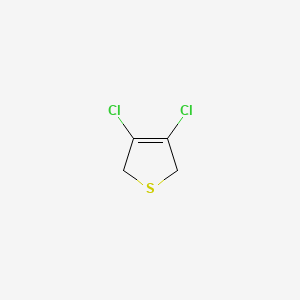
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
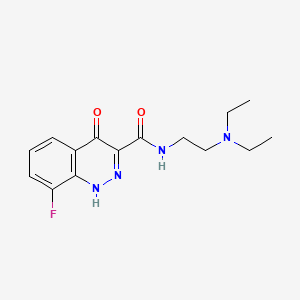

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
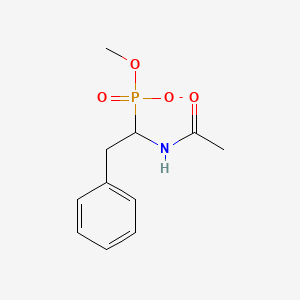
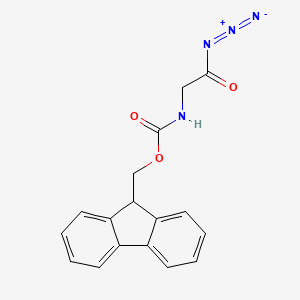
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)

